

Application Notes & Protocols for Single-Molecule Imaging with Cy3-PEG2-SCO

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Compound of Interest

Compound Name: Cy3-PEG2-SCO

Cat. No.: B12383707

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Introduction

Single-molecule imaging has emerged as a powerful technique to investigate biological processes with unprecedented detail, enabling the observation of individual molecular interactions and dynamics in real-time. A crucial aspect of this methodology is the site-specific labeling of target biomolecules with bright and photostable fluorophores. **Cy3-PEG2-SCO** is a fluorescent probe designed for this purpose, combining the well-characterized photophysical properties of the Cy3 dye with the advantages of a polyethylene glycol (PEG) linker and a sulfur-containing cyclooctyne (SCO) moiety for bioorthogonal conjugation.

The Cy3 fluorophore is a popular choice for single-molecule studies due to its high absorption coefficient, modest quantum yield, and photostability, particularly in oxygen-depleted environments.[1] Its emission is sensitive to the local environment, which can be harnessed to report on conformational changes or binding events, a phenomenon known as protein-induced fluorescence enhancement (PIFE).[2] The short, discrete PEG2 linker enhances the solubility of the probe in aqueous solutions and can reduce non-specific interactions between the dye and other molecules.[3][4][5][6]

Labeling is achieved through a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes.[7][8] The SCO group, a cyclooctyne, reacts specifically and efficiently with an azide group that has been metabolically or enzymatically

incorporated into the target biomolecule.[9][10][11] This copper-free reaction is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[12]

These application notes provide detailed protocols for the use of **Cy3-PEG2-SCO** in single-molecule imaging experiments, from cell labeling to data acquisition.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the properties of the fluorescent probe and the parameters for its use. The following tables summarize key quantitative data for **Cy3-PEG2-SCO**.

Table 1: Photophysical Properties of Cy3

Property	Value	Notes
Excitation Maximum (λ_{max} , ex)	~550 nm	Can be efficiently excited by a 532 nm or 561 nm laser.
Emission Maximum (λ_{max} , em)	~570 nm	Emission is collected through a bandpass filter centered around this wavelength.
Quantum Yield	~0.2	This value can be influenced by the local environment and conjugation to a biomolecule. [1]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	High absorbance allows for efficient excitation.
Fluorescence Lifetime	~1-2 ns	The lifetime can change upon interaction with other molecules, which is the basis for PIFE.[13]

Table 2: Recommended Labeling and Imaging Parameters

Parameter	Recommended Range	Notes
Labeling		
Azide-modified Substrate Concentration	25 - 100 μ M	Optimal concentration should be determined empirically for each cell type and substrate.
Cy3-PEG2-SCO Labeling Concentration	1 - 10 μ M	For extracellular labeling. For intracellular labeling, concentrations may need to be higher.
Incubation Time for Labeling	30 - 60 minutes	Longer incubation times may increase background signal.
Labeling Temperature	37°C	For live-cell labeling.
Imaging		
Laser Power Density	0.1 - 1 kW/cm ²	Use the lowest laser power necessary to achieve a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.
Exposure Time	50 - 200 ms	Dependent on the camera sensitivity and the brightness of the single molecules.
Imaging Buffer	Oxygen-scavenging system (e.g., GLOXY) in a suitable buffer (e.g., PBS, HBSS)	Essential for reducing photobleaching of Cy3.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with Azides

This protocol describes the introduction of azide groups into cellular proteins through metabolic labeling with an azide-modified amino acid analog, such as azidohomoalanine (AHA).

Materials:

- Mammalian cells of interest
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Methionine-free DMEM
- Azidohomoalanine (AHA)
- Phosphate Buffered Saline (PBS)

Procedure:

- Culture cells to 70-80% confluency in complete medium.
- Wash the cells twice with warm PBS.
- Replace the medium with methionine-free DMEM and incubate for 1 hour to deplete intracellular methionine.
- Replace the medium with methionine-free DMEM supplemented with 25-100 μ M AHA and incubate for 4-24 hours. The optimal concentration and incubation time should be determined for the specific cell line and experimental goals.
- After incubation, wash the cells three times with warm PBS to remove unincorporated AHA. The cells are now ready for labeling with **Cy3-PEG2-SCO**.

Protocol 2: SPAAC Labeling of Azide-Modified Cells with Cy3-PEG2-SCO

This protocol details the click chemistry reaction to label the azide-modified biomolecules with the **Cy3-PEG2-SCO** probe.

Materials:

- Azide-labeled cells (from Protocol 1)
- **Cy3-PEG2-SCO**
- Anhydrous DMSO
- Live-cell imaging solution (e.g., HBSS or phenol red-free medium)
- PBS

Procedure:

- Prepare a 1-10 mM stock solution of **Cy3-PEG2-SCO** in anhydrous DMSO.
- Dilute the **Cy3-PEG2-SCO** stock solution to a final concentration of 1-10 μ M in pre-warmed live-cell imaging solution.
- Wash the azide-labeled cells twice with the imaging solution.
- Add the **Cy3-PEG2-SCO** labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Wash the cells three to five times with the imaging solution to remove unbound probe.
- The cells are now labeled and ready for single-molecule imaging.

Protocol 3: Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the general procedure for imaging single Cy3-labeled molecules on the cell surface using TIRF microscopy, which selectively excites fluorophores near the coverslip-cell interface, reducing background fluorescence.[14]

Materials:

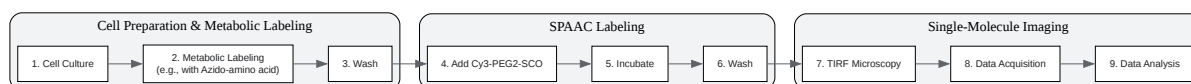
- Labeled cells on high-quality glass coverslips

- TIRF microscope equipped with a 532 nm or 561 nm laser
- EMCCD or sCMOS camera
- Appropriate emission filters for Cy3
- Oxygen scavenging imaging buffer (e.g., GLOXY: glucose, glucose oxidase, and catalase in an appropriate buffer)

Procedure:

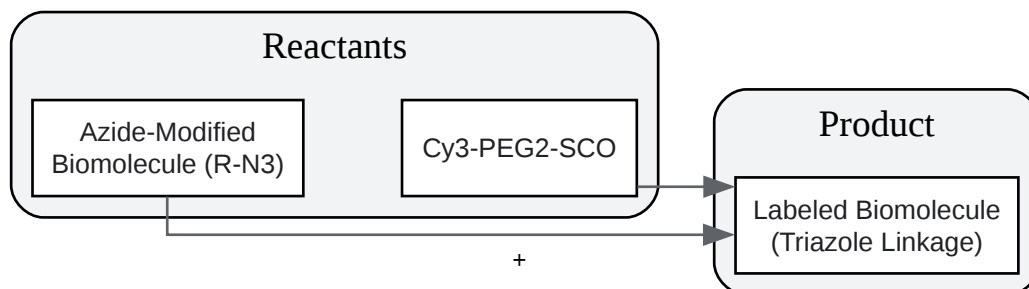
- Mount the coverslip with the labeled cells onto the microscope stage.
- Add the oxygen scavenging imaging buffer to the sample.
- Set the microscope to TIRF mode and adjust the angle of the excitation laser to achieve total internal reflection.
- Focus on the cell membrane.
- Set the laser power to the minimum level required for detecting single molecules (typically 0.1-1 kW/cm²).
- Acquire a time-lapse series of images with an exposure time of 50-200 ms per frame.
- Record data for a sufficient duration to capture the desired molecular events.
- Analyze the acquired image series using single-particle tracking software to identify and track the movement of individual molecules.

Visualizations

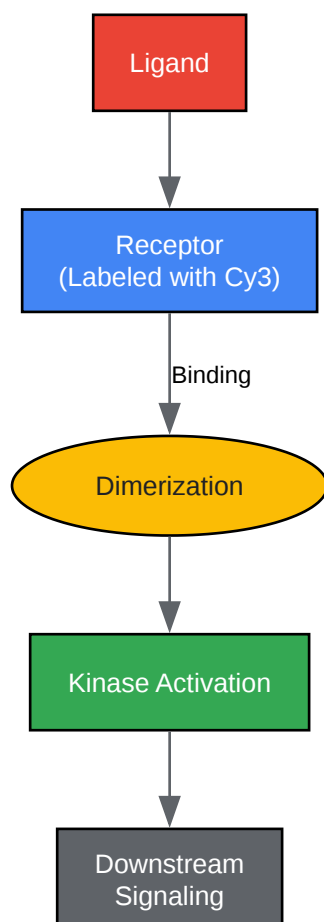


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Caption: Experimental workflow for single-molecule imaging.

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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

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Caption: Example: Tracking receptor dimerization.

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